2-methyl-5-[(3-methylpyridin-2-yl)amino]-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
2-methyl-5-[(3-methylpyridin-2-yl)amino]-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(3-methylpyridin-2-yl)amino]-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine and pyrrole precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(3-methylpyridin-2-yl)amino]-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative.
Scientific Research Applications
2-methyl-5-[(3-methylpyridin-2-yl)amino]-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-5-[(3-methylpyridin-2-yl)amino]-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and pyrrole derivatives, such as:
- 2-(pyridin-2-yl)pyrimidine derivatives
- Quinolinyl-pyrazoles
- Pyridine-based derivatives
Uniqueness
What sets 2-methyl-5-[(3-methylpyridin-2-yl)amino]-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile apart is its trifluoromethyl group, which can impart unique properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C13H11F3N4O |
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Molecular Weight |
296.25 g/mol |
IUPAC Name |
2-methyl-5-[(3-methylpyridin-2-yl)amino]-4-oxo-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11F3N4O/c1-7-4-3-5-18-11(7)20-12(13(14,15)16)10(21)9(6-17)8(2)19-12/h3-5,19H,1-2H3,(H,18,20) |
InChI Key |
SISCSBLAKLUREN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC2(C(=O)C(=C(N2)C)C#N)C(F)(F)F |
Origin of Product |
United States |
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